molecular formula C20H17N3O3S B12860074 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B12860074
M. Wt: 379.4 g/mol
InChI Key: PTSJQKQGLCZJTL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(p-tolylamino)thiazole.

    Introduction of the Nitro Group: The nitrophenyl group is introduced by nitration of a suitable aromatic precursor, such as 4-nitrobenzaldehyde.

    Condensation Reaction: The final step involves a condensation reaction between 2-(p-tolylamino)thiazole and 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-(p-tolylamino)thiazol-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions:

  • **Oxid

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(E)-1-[4-methyl-2-(4-methylanilino)-1,3-thiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C20H17N3O3S/c1-13-3-8-16(9-4-13)22-20-21-14(2)19(27-20)18(24)12-7-15-5-10-17(11-6-15)23(25)26/h3-12H,1-2H3,(H,21,22)/b12-7+

InChI Key

PTSJQKQGLCZJTL-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.